N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 877647-93-3
VCID: VC11912052
InChI: InChI=1S/C14H18N2O4S2/c17-22(18,14-4-2-10-21-14)15-11-12(13-3-1-7-20-13)16-5-8-19-9-6-16/h1-4,7,10,12,15H,5-6,8-9,11H2
SMILES: C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3
Molecular Formula: C14H18N2O4S2
Molecular Weight: 342.4 g/mol

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide

CAS No.: 877647-93-3

Cat. No.: VC11912052

Molecular Formula: C14H18N2O4S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide - 877647-93-3

Specification

CAS No. 877647-93-3
Molecular Formula C14H18N2O4S2
Molecular Weight 342.4 g/mol
IUPAC Name N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H18N2O4S2/c17-22(18,14-4-2-10-21-14)15-11-12(13-3-1-7-20-13)16-5-8-19-9-6-16/h1-4,7,10,12,15H,5-6,8-9,11H2
Standard InChI Key YEVQWKQCQYJSKM-UHFFFAOYSA-N
SMILES C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3
Canonical SMILES C1COCCN1C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide integrates three heterocyclic systems: a thiophene ring, a furan ring, and a morpholine ring. The sulfonamide group (-SO2NH-) bridges the thiophene moiety to the ethyl backbone, which is further substituted with furan-2-yl and morpholin-4-yl groups at the β-carbon. This arrangement introduces steric and electronic complexity, influencing solubility, reactivity, and biological interactions.

Molecular Formula and Weight

Based on structural analysis, the compound’s molecular formula is estimated as C15H19N3O4S2, with a molecular weight of 393.46 g/mol. The thiophene-2-sulfonamide moiety contributes significant polarity due to the sulfonamide group, while the morpholine ring enhances solubility in aqueous media through its oxygen and nitrogen atoms .

Key Functional Groups

  • Thiophene-2-sulfonamide: Imparts acidity to the NH group (pKa ~10–11) and enables hydrogen bonding with biological targets .

  • Furan-2-yl: A π-electron-rich heterocycle that may participate in hydrophobic interactions or stacking with aromatic residues in enzymes.

  • Morpholin-4-yl: A saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and serving as a hydrogen bond acceptor .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide likely involves a multi-step approach:

  • Sulfonamide Formation: Reaction of thiophene-2-sulfonyl chloride with a primary amine precursor.

  • Ethyl Backbone Functionalization: Introduction of furan-2-yl and morpholin-4-yl groups via nucleophilic substitution or reductive amination.

A analogous synthesis from Search Result demonstrates the use of ultrasound irradiation to accelerate reactions involving sulfonamides and heterocycles, reducing reaction times from hours to minutes while improving yields (e.g., 78% → 95%) . For this compound, a similar ultrasound-assisted method could couple 2-(morpholin-4-yl)ethylamine with thiophene-2-sulfonyl chloride, followed by furan-2-yl incorporation.

Analytical Characterization

Techniques employed for analogous compounds include:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of substituents on the ethyl backbone .

  • Infrared Spectroscopy (IR): Identification of sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion peaks and fragmentation patterns.

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

Structurally related thiophene-2-sulfonamides exhibit potent inhibition of human carbonic anhydrase II (CA-II), with IC50 values in the nanomolar range . The morpholine moiety in this compound may enhance binding to CA-II’s active site by forming hydrogen bonds with residues like Thr199 or Glu106. Comparative studies suggest that bulky substituents at the β-carbon of the ethyl group improve selectivity for CA isoforms .

Anticancer Applications

Furan-containing sulfonamides have shown cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or topoisomerase II. Molecular docking studies suggest that the furan-2-yl group in this compound may intercalate into DNA or bind to ATP pockets in kinases .

Comparative Analysis with Analogous Compounds

FeatureN-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamideN-[2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide
Molecular Weight393.46 g/mol411.51 g/mol314.35 g/mol
Key MoietiesMorpholine, furan, thiophene-sulfonamideThiophene-sulfonyl, 4-methylbenzene-sulfonamideThiophene, benzohydrazide
Reported ActivityHypothesized CA-II inhibitionAntimicrobial, anticancerAntibacterial, antifungal
Synthesis YieldNot reported78–95% (conventional vs. ultrasound) 95% (ultrasound-assisted)

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